![molecular formula C12H23NOSi B13472152 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyldimethylsilyl group attached to a nitrogen atom within a spiro[3.3]heptane framework. This structural motif imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptane: Lacks the ketone functional group, resulting in different reactivity and applications.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.4]octan-2-one: Features a larger spirocyclic ring, which may influence its binding affinity and selectivity.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-6-one: The ketone group is positioned differently, affecting its chemical behavior.
Uniqueness
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C12H23NOSi |
|---|---|
分子量 |
225.40 g/mol |
IUPAC名 |
1-[tert-butyl(dimethyl)silyl]-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C12H23NOSi/c1-11(2,3)15(4,5)13-10(14)9-12(13)7-6-8-12/h6-9H2,1-5H3 |
InChIキー |
RDJPIHKNDUMSJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)CC12CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


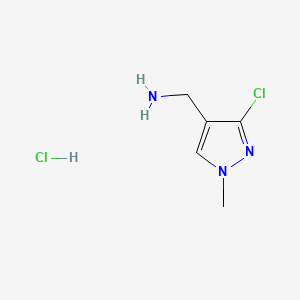
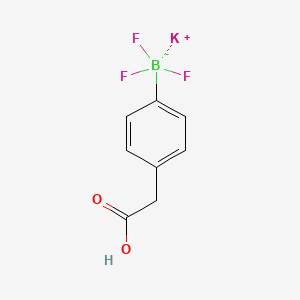
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
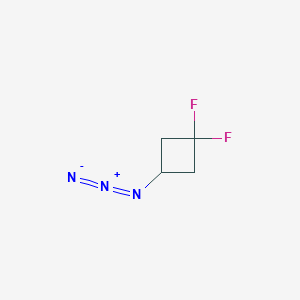

![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
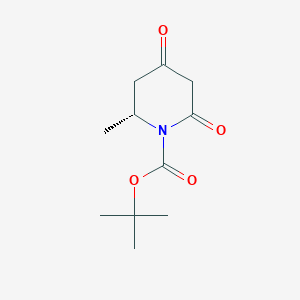
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
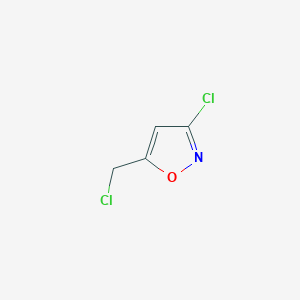
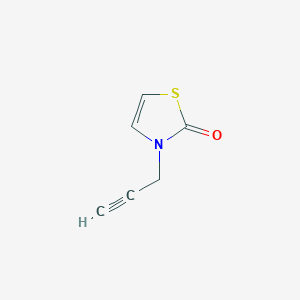
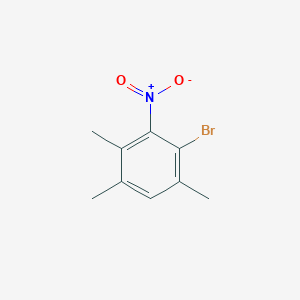
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)

